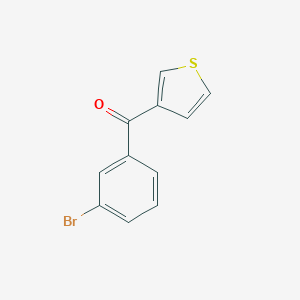

3-(3-Bromobenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCSNYCUSDAYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452710 | |

| Record name | 3-(3-BROMOBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187963-91-3 | |

| Record name | 3-(3-BROMOBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiophene nucleus as a pharmacophore in drug design

The Thiophene Nucleus in Modern Drug Design: A Technical Guide to Pharmacophoric Utility, Synthesis, and Metabolic Safety

Executive Summary

The thiophene ring stands as one of the most versatile scaffolds in medicinal chemistry, ranking fourth among U.S. FDA-approved sulfur-containing drugs. Its utility extends beyond simple benzene bioisosterism; it offers unique electronic properties, including the capacity for specific sigma-hole interactions and optimized lipophilicity profiles. However, the thiophene nucleus presents a "Janus-faced" nature: while it drives potency in blockbusters like Clopidogrel and Olanzapine , it also carries inherent metabolic liabilities (S-oxidation) that have led to market withdrawals (e.g., Tienilic acid). This guide provides a rigorous technical analysis of the thiophene pharmacophore, detailing synthetic protocols, structure-activity relationships (SAR), and strategies to mitigate metabolic toxicity.

The Pharmacophoric Rationale: Beyond Bioisosterism

Thiophene is frequently employed as a bioisostere for the phenyl ring (benzene). While they share planarity and aromaticity, their physicochemical divergence is what often drives superior drug-like properties.

Physicochemical Comparison

| Property | Benzene (Phenyl) | Thiophene (Thienyl) | Impact on Drug Design |

| Aromaticity | High (Resonance Energy ~36 kcal/mol) | Moderate (Resonance Energy ~29 kcal/mol) | Thiophene is more electron-rich (π-excessive), facilitating electrophilic interactions. |

| Lipophilicity (LogP) | 2.13 | 1.81 (approx.) | Thiophene often improves water solubility slightly compared to benzene while maintaining membrane permeability. |

| Steric Bulk | Larger (6-membered) | Smaller (5-membered) | Thiophene's smaller angle (C-S-C ~92°) allows it to fit into tighter hydrophobic pockets. |

| Electrostatics | Uniform negative potential above ring | Sigma-Hole on Sulfur | The sulfur atom possesses a positive electrostatic potential region (σ-hole) capable of specific interactions with nucleophilic protein residues (e.g., backbone carbonyls). |

The "Sigma-Hole" Interaction

Recent crystallographic evidence suggests that the sulfur atom in thiophene can act as a chalcogen bond donor . This is a non-covalent interaction where the region of positive electrostatic potential on the sulfur (the σ-hole) interacts with Lewis bases (lone pairs of O, N, or S) in the target protein. This interaction is directional and can enhance potency and selectivity beyond what is predicted by simple hydrophobic effects [1].

Strategic Synthesis: The Gewald Reaction Protocol

For the construction of highly functionalized 2-aminothiophenes—a privileged scaffold in kinase inhibitors and GPCR ligands—the Gewald Reaction is the industry standard. It is a multi-component condensation that is robust and scalable.

Mechanism of Action

The reaction proceeds via a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by thionation (sulfur addition) and cyclization.

Caption: The Gewald reaction workflow: A convergent synthesis of 2-aminothiophenes.

Standard Operating Procedure (SOP)

Target: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents:

-

Cyclohexanone (10 mmol, 0.98 g)

-

Ethyl cyanoacetate (10 mmol, 1.13 g)

-

Elemental Sulfur (10 mmol, 0.32 g)

-

Morpholine (15 mmol, 1.30 g)

-

Ethanol (10 mL)

Protocol:

-

Preparation: In a 50 mL round-bottom flask, dissolve cyclohexanone and ethyl cyanoacetate in ethanol (10 mL).

-

Activation: Add morpholine dropwise over 2 minutes. The reaction is exothermic; allow to stir at room temperature for 15 minutes to facilitate the Knoevenagel condensation (formation of the enamine/alkylidene intermediate).

-

Thionation: Add elemental sulfur (powdered) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Maintain reflux for 3–4 hours. Monitoring: TLC (Hexane:EtOAc 4:1) should show consumption of starting materials.

-

Isolation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 50 g).

-

Purification: The product will precipitate as a solid. Filter the precipitate, wash with cold water (3 x 10 mL), and recrystallize from ethanol to yield off-white crystals.

-

Validation:

-

Yield: Expected 80–90%.

-

Melting Point: 140–142°C.

-

1H NMR (DMSO-d6): Confirm characteristic broad singlet for -NH2 at ~7.2 ppm [2].

-

Medicinal Chemistry & SAR: Successes and Failures

The incorporation of thiophene must be strategic. The following case studies illustrate the delicate balance between efficacy and toxicity.

Success Story: Plavix (Clopidogrel)

Clopidogrel is a prodrug requiring metabolic activation. The thiophene ring is central to this process.

-

Mechanism: CYP450 enzymes (CYP2C19) oxidize the thiophene ring to a thiolactone, which is then hydrolyzed to reveal a reactive free thiol. This thiol forms a disulfide bond with the P2Y12 receptor on platelets, irreversibly inhibiting aggregation.

-

Takeaway: Here, the metabolic instability of the thiophene ring is a feature, not a bug.

Cautionary Tale: Tienilic Acid

Tienilic acid was a diuretic withdrawn from the market due to immune-mediated hepatitis.

-

Failure Mode: The thiophene ring was unsubstituted at the 5-position. CYP2C9 metabolized it into a reactive thiophene sulfoxide/epoxide, which covalently bound to liver proteins, triggering an autoimmune response [3].

-

Lesson: Block the 5-position (e.g., with a chlorine or alkyl group) to prevent metabolic activation if it is not desired.

Table 1: Selected FDA-Approved Thiophene Drugs

| Drug Name | Indication | Thiophene Role | Structural Note |

|---|---|---|---|

| Olanzapine | Antipsychotic | Scaffold Rigidity | Thienobenzodiazepine core; high affinity for 5-HT2A/D2. |

| Rivaroxaban | Anticoagulant | Binding Affinity | 5-Chlorothiophene moiety; Chlorine blocks metabolic activation. |

| Duloxetine | Antidepressant | Bioisostere | Thiophene replaces phenyl to modulate SERT/NET selectivity. |

| Raloxifene | Osteoporosis | Lipophilicity | Benzothiophene core mimics estrogen structure. |

Metabolic Liabilities & Structural Alerts

The primary risk in thiophene drug design is bioactivation . The electron-rich sulfur atom is prone to S-oxidation by cytochrome P450 enzymes.

The Toxicity Pathway

The oxidation of the thiophene ring leads to electrophilic species (S-oxides and epoxides) that act as Michael acceptors.

Caption: Metabolic bioactivation pathway of thiophene.[1] Reactive S-oxides/epoxides can lead to toxicity if not detoxified by Glutathione (GSH).

Mitigation Strategies

To ensure safety in drug candidates containing thiophene:

-

Block the Metabolic "Hotspots": Substitution at the C-2 and C-5 positions (alpha to sulfur) significantly reduces the rate of S-oxidation. Rivaroxaban uses a chlorine atom at C-5 for this exact purpose.

-

Electronic Deactivation: Adding electron-withdrawing groups (EWG) like esters, amides, or sulfonyls to the ring reduces the electron density, making the sulfur less nucleophilic and less prone to oxidation.

-

Soft Spot Analysis: Perform early microsomal stability assays (HLM/RLM) specifically looking for glutathione adducts (+307 Da shift in Mass Spec), which indicate reactive metabolite formation [4].

References

-

Chalcogen Bonds in Drug Design

-

Title: The Influence of Intramolecular Sulfur–Lone Pair Interactions on Small-Molecule Drug Design and Receptor Binding.[2]

- Source: ResearchGate / ACS Public

-

URL:

-

-

Gewald Reaction Protocol

-

Metabolic Toxicity Mechanism

- Title: Bioactivation Potential of Thiophene-Containing Drugs.

- Source: Chemical Research in Toxicology.

-

URL:

-

FDA Drug Analysis

- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Source: RSC Advances / PubMed Central.

-

URL:

Sources

- 1. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

High-Yield Synthesis of Substituted Benzo[b]thiophenes: An Application Guide for Researchers

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics.[1] Its rigid, planar structure and electron-rich nature make it a privileged pharmacophore and a versatile building block. Consequently, the development of efficient and high-yielding synthetic routes to access structurally diverse substituted benzo[b]thiophenes is of paramount importance for researchers in drug discovery and chemical development.

This technical guide provides an in-depth analysis of field-proven, high-yield synthetic strategies for substituted benzo[b]thiophenes. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of these reactions, providing the causal reasoning behind experimental choices to empower researchers to adapt and troubleshoot these protocols effectively. Each presented methodology is selected for its robustness, broad substrate scope, and high reported yields, ensuring a high probability of success in a research setting.

Strategic Approaches to Benzo[b]thiophene Synthesis

The synthesis of the benzo[b]thiophene core can be broadly categorized into two main strategies: annulation reactions that construct the thiophene ring onto a pre-existing benzene ring, and the functionalization of a pre-formed benzo[b]thiophene. This guide will focus on modern, high-yield annulation techniques that offer superior control over substitution patterns. We will explore both transition-metal-catalyzed and metal-free approaches, providing a versatile toolkit for the synthetic chemist.

I. Transition-Metal-Free Annulation: A Cost-Effective and Sustainable Approach

The avoidance of transition metals in synthesis is a significant advantage, reducing cost, simplifying purification, and minimizing toxic metal residues in the final product. A particularly effective metal-free strategy involves the reaction of ortho-halovinylbenzenes with a sulfur source.[2]

Mechanistic Rationale

This methodology hinges on a sequence of a direct SNAr-type reaction, followed by an intramolecular cyclization and subsequent dehydrogenation to furnish the aromatic benzo[b]thiophene ring.[2] The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium sulfide and facilitates the nucleophilic aromatic substitution. The reaction is typically conducted at elevated temperatures to overcome the activation energy for both the substitution and the subsequent cyclization and aromatization steps. The reactivity of the o-halovinylbenzene is highly dependent on the nature of the halogen, with fluoro-substituted substrates exhibiting the highest reactivity (F > Cl > Br > I), a trend consistent with SNAr mechanisms.[2] Electron-withdrawing groups on the benzene ring will further activate the substrate towards nucleophilic attack, enhancing reaction rates and yields.[2]

Workflow Diagram: Metal-Free Synthesis

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]

3-(3-Bromobenzoyl)thiophene as a building block for organic electronics

Application Note: 3-(3-Bromobenzoyl)thiophene as a Divergent Scaffold for Organic Electronics

Introduction: The "Meta" Advantage in Molecular Design

In the architecture of organic semiconductors, 3-(3-Bromobenzoyl)thiophene (3-3-BBT) is not merely an intermediate; it is a strategic "breakwater" for conjugation. Unlike para-linked analogs that maximize delocalization (often leading to aggregation-caused quenching), the 3,3'-substitution pattern of this building block serves two critical functions in Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPV):

-

Triplet Energy Confinement: The meta-linkage on the benzene ring and the

-position on the thiophene ring interrupt the effective conjugation length. This preserves a high Triplet Energy ( -

Steric Bulk & Solubility: The ketone bridge introduces a non-planar geometry (torsional twist), which suppresses

-

Chemical Properties & Handling

Compound Identity:

-

IUPAC Name: (3-Bromophenyl)(thiophen-3-yl)methanone

-

Molecular Weight: 267.14 g/mol

-

Appearance: Off-white to pale yellow crystalline solid.

Solubility Profile (Critical for Processing):

| Solvent | Solubility Rating | Application Relevance |

|---|---|---|

| Dichloromethane (DCM) | Excellent (>50 mg/mL) | Synthesis / Column Chromatography |

| Toluene | Good (>20 mg/mL) | Suzuki Coupling / Spin Coating |

| THF | Excellent (>50 mg/mL) | Grignard Reactions / GPC Analysis |

| Ethanol/Methanol | Poor (<1 mg/mL) | Recrystallization (Anti-solvent) |

| Hexanes | Insoluble | Washing / Purification |

Storage: Store under inert atmosphere (

Protocol A: Palladium-Catalyzed Chain Extension (Suzuki-Miyaura)

Objective: Functionalize the 3-3-BBT scaffold to create a Donor-Acceptor-Donor (D-A-D) host material. Mechanism: The bromine at the meta-position is the active site. The ketone and thiophene remain spectator groups, preserving the electronic core.

Materials Required:

-

Substrate: 3-(3-Bromobenzoyl)thiophene (1.0 eq)

-

Coupling Partner: Carbazole-phenyl-boronic acid (1.1 eq) [Example for OLED Host]

-

Catalyst:

(3-5 mol%) - Selected for resistance to chelating sulfur in thiophene. -

Base:

(2.0 M aqueous solution) -

Solvent: Toluene:1,4-Dioxane (4:1 v/v)

Step-by-Step Methodology:

-

Degassing (Crucial):

-

Combine the organic solvents and the aqueous base in separate vessels.

-

Sparge with Argon for 20 minutes. Note: Oxygen causes homocoupling of boronic acids and deactivates the Pd catalyst.

-

-

Reaction Assembly:

-

In a flame-dried Schlenk flask, add 3-3-BBT (1.0 mmol, 267 mg), Boronic Acid (1.1 mmol), and

(0.03 mmol). -

Evacuate and backfill with Argon (

). -

Inject the degassed solvent mixture (10 mL) and aqueous base (2 mL) via syringe.

-

-

Thermal Activation:

-

Heat the mixture to 90°C for 12–16 hours.

-

Monitoring: Check via TLC (Eluent: 10% EtOAc in Hexanes).[1] The starting bromide (

) should disappear; the product will likely be more polar (

-

-

Work-up & Purification:

-

Cool to room temperature.[2] Filter through a pad of Celite to remove Pd black.

-

Extract with DCM (

mL). Wash combined organics with brine. -

Self-Validating Step: Run

NMR on the crude. Look for the disappearance of the specific triplet signal of the proton between Br and the ketone on the benzene ring (

-

Protocol B: Carbonyl Modification for Solubility Engineering

Objective: Convert the ketone linker into a solubilizing alkyl-hydroxyl group (tertiary alcohol) or a methylene bridge. Context: For OPV applications, the ketone can be a trap site for electrons. Converting it to a bulky alcohol prevents aggregation.

Workflow (Grignard Addition):

-

Preparation: Dissolve 3-3-BBT (1.0 eq) in anhydrous THF at 0°C.

-

Addition: Add n-Octylmagnesium bromide (1.2 eq) dropwise. Caution: Exothermic.

-

Quench: Pour into saturated

. -

Result: Formation of a quaternary carbon center that disrupts planarity completely, vastly improving solubility for solution-processed solar cells.

Visualization of Workflows

Figure 1: Synthesis & Application Logic Flow

This diagram illustrates the divergent pathways available from the 3-3-BBT scaffold.[2]

Caption: Divergent synthetic pathways for 3-(3-Bromobenzoyl)thiophene. Path A utilizes the bromine handle for conjugation extension (OLEDs), while Path B modifies the linker for solubility (OPVs).

Figure 2: Purification Decision Tree

A self-validating logic for purifying the coupled products.

Caption: Purification strategy based on Thin Layer Chromatography (TLC) retention factor differences (

Troubleshooting & Expert Tips

-

Problem: Dehalogenation (Protodebromination).

-

Symptom: Appearance of 3-benzoylthiophene (mass = starting material - 79 amu).

-

Cause: Overheating or excess hydride source if using reductive conditions.

-

Fix: Strictly control temperature (do not exceed 90°C) and ensure solvents are anhydrous.

-

-

Problem: Thiophene Polymerization.

-

Symptom: Dark, insoluble tar at the bottom of the flask.

-

Cause: Acidic impurities in the reaction (Lewis acids from synthesis).

-

Fix: Pre-wash the 3-3-BBT starting material with dilute

before use in metal-catalyzed couplings. Thiophenes are acid-sensitive.

-

References

-

Suzuki-Miyaura Cross-Coupling of Bromobenzoyl Derivatives

-

Meta-Linkage in OLED Hosts

- Title: Meta-Linkage Strategy Towards High-Performance Hosts for Efficient Blue Thermally Activ

- Source: ResearchG

-

URL:[Link]

-

Benzoylthiophene Solubility & Stability

- Title: Benzoyl Peroxide Solubility and Stability in Hydric Solvents (Analogous chemical behavior).

- Source: PubMed / NIH.

-

URL:[Link](Note: Generalized reference for benzoyl stability).

-

Thiophene-Based Organic Electronics

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Bromobenzoyl)thiophene

Welcome to the technical support center for the synthesis of 3-(3-Bromobenzoyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this specific chemical transformation. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and product purity.

Introduction to the Synthesis

The synthesis of 3-(3-Bromobenzoyl)thiophene is most commonly achieved through a Friedel-Crafts acylation reaction. This involves reacting 3-bromothiophene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst. While theoretically straightforward, this reaction is often plagued by issues of regioselectivity, low yields, and purification difficulties. This guide provides in-depth, experience-based solutions to these common problems.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-(3-Bromobenzoyl)thiophene in a question-and-answer format.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield in a Friedel-Crafts acylation is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

-

Moisture Contamination: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water in your reaction setup will deactivate the catalyst.

-

Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Catalyst Inactivity or Insufficient Amount: The catalyst may be old or may have been exposed to atmospheric moisture. Additionally, the ketone product can form a complex with the Lewis acid, effectively sequestering it.[1]

-

Solution: Use a fresh, high-purity Lewis acid. For the acylation of heterocyclic compounds, it is often necessary to use stoichiometric amounts of the catalyst.[2] Consider increasing the molar ratio of the Lewis acid to the acylating agent to 1.1-1.5 equivalents.

-

-

Deactivated Substrate: The bromine atom on the thiophene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[3]

-

Solution: While you cannot change the nature of the substrate, you can influence the reaction conditions. Ensure you are using a sufficiently reactive acylating agent (acyl chloride is generally more reactive than an anhydride) and an appropriate Lewis acid. Stronger Lewis acids like AlCl₃ are often required for deactivated systems.

-

-

Inadequate Reaction Temperature: The reaction may require heating to overcome the activation energy, especially with a deactivated substrate.

-

Solution: If your reaction is proceeding at room temperature or below, try gradually increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures. A good starting point is to run the reaction at 0°C for the initial addition and then allow it to slowly warm to room temperature, followed by gentle heating if necessary.

-

Formation of Multiple Products and Isomers

Question: My analysis (e.g., NMR, GC-MS) shows the presence of multiple products. What are these byproducts and how can I minimize their formation?

Answer: The primary challenge in the Friedel-Crafts acylation of 3-substituted thiophenes is controlling the regioselectivity.

-

The Regioselectivity Problem: Thiophene is inherently more reactive at the α-positions (C2 and C5) than the β-positions (C3 and C4) towards electrophilic attack.[4] This is because the carbocation intermediate formed by attack at the C2 position is more resonance-stabilized than the intermediate from attack at the C3 position.[4] Therefore, even with a substituent at the 3-position, acylation can still preferentially occur at the C5 position, leading to the formation of 2-acyl-4-bromothiophene isomers. The bromine atom at the 3-position is a deactivating group, but it directs incoming electrophiles to the C2 and C5 positions.

-

Major Byproduct: The most likely major byproduct is 2-(3-Bromobenzoyl)-3-bromothiophene .

-

-

Minimizing Isomer Formation:

-

Choice of Lewis Acid: The choice of Lewis acid can influence regioselectivity. While strong Lewis acids like AlCl₃ are often necessary for reactivity, they can sometimes lead to lower selectivity. Experimenting with milder Lewis acids like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) might offer a better balance between reactivity and selectivity.[2]

-

Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

-

Alternative Synthetic Routes: If achieving the desired regioselectivity via Friedel-Crafts acylation proves too challenging, consider alternative strategies such as metal-catalyzed cross-coupling reactions.

-

Purification Challenges

Question: I am having difficulty purifying my product. What are the best methods for isolating pure 3-(3-Bromobenzoyl)thiophene?

Answer: Purifying 3-(3-Bromobenzoyl)thiophene from the reaction mixture, which may contain unreacted starting materials, isomeric byproducts, and catalyst residues, requires a careful approach.

-

Work-up:

-

The reaction must be carefully quenched by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and dissolve any inorganic salts.

-

The product should then be extracted into an organic solvent such as dichloromethane or ethyl acetate.

-

The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.

-

Finally, the organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

-

Purification Techniques:

-

Column Chromatography: This is often the most effective method for separating the desired product from its isomers and other impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.[5]

-

Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[6] The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.[6] Common solvents to try for this type of compound include ethanol, isopropanol, or a mixture of hexane and ethyl acetate. Multiple recrystallization cycles may be necessary to achieve high purity.[6]

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants and catalyst?

A1: A good starting point for the molar ratio is:

-

3-Bromothiophene: 1.0 equivalent

-

3-Bromobenzoyl chloride: 1.0 - 1.2 equivalents

-

Lewis Acid (e.g., AlCl₃): 1.1 - 1.5 equivalents

It is often beneficial to use a slight excess of the acylating agent and a stoichiometric amount of the Lewis acid to drive the reaction to completion.

Q2: Which solvent is best for this reaction?

A2: Anhydrous dichloromethane (DCM) is a common and effective solvent for Friedel-Crafts acylation reactions as it is inert under the reaction conditions and has a relatively low boiling point, making it easy to remove during work-up. Other solvents like carbon disulfide or nitrobenzene can also be used, but DCM is generally preferred for its safety profile and ease of handling.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q4: What are the expected spectroscopic data for 3-(3-Bromobenzoyl)thiophene?

A4: While specific data can vary slightly depending on the instrument and conditions, you can generally expect the following:

-

¹H NMR: You would expect to see signals corresponding to the protons on the thiophene and benzoyl rings. The thiophene protons will appear as multiplets in the aromatic region.

-

¹³C NMR: You will observe signals for the carbonyl carbon (typically around 180-200 ppm) and the aromatic carbons of both rings.

-

IR Spectroscopy: A strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone. You will also see bands corresponding to C-H and C=C stretching in the aromatic regions.

Experimental Protocol: A Starting Point

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

-

3-Bromothiophene

-

3-Bromobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add 3-bromobenzoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.[3]

-

Reaction: After the addition, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Visualizing the Workflow

Friedel-Crafts Acylation Workflow

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Friedel-Crafts Acylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Su, W., & Wang, Y. (2005). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Journal of the Indian Chemical Society, 82(5), 398-400.

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

- Google Patents. (1949). US2492629A - Acylation of thiophene.

- Royal Society of Chemistry. (2016). Metal-free Brønsted acid mediated synthesis of fully substituted thiophenes via chemo- and regioselective intramolecular cyclization of α,α′-bis(β-oxodithioesters)

-

ResearchGate. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

Sources

Optimizing reaction conditions for Suzuki coupling with 3-(3-Bromobenzoyl)thiophene

Introduction: Understanding Your Substrate

Welcome to the technical support center. You are working with 3-(3-Bromobenzoyl)thiophene , a "privileged scaffold" often found in kinase inhibitors and anti-inflammatory agents.

To optimize this reaction, you must understand the dual nature of this molecule:

-

The "Engine" (Activated Electrophile): The carbonyl bridge acts as an Electron-Withdrawing Group (EWG) on the phenyl ring. This activates the C-Br bond, making Oxidative Addition (usually the rate-limiting step) relatively fast.

-

The "Brake" (Catalyst Inhibitor): The thiophene moiety contains a sulfur atom capable of coordinating to Palladium (Pd).[1] While not as lethal as free thiols, the thiophene sulfur can compete with phosphine ligands, creating "off-cycle" resting states that slow down turnover.

The Goal: Select a catalyst system that is bulky enough to ignore the sulfur but active enough to exploit the activated bromide.

Module 1: Catalyst & Ligand Selection

User Question: I am using Pd(PPh3)4 and getting low conversion (<40%). The catalyst turns black quickly. Why?

Technical Diagnosis: Pd(PPh3)4 is structurally "loose." The triphenylphosphine ligands dissociate easily (necessary for the reaction), but this leaves the Pd center vulnerable to irreversible coordination by the thiophene sulfur or precipitation as Pd-black (agglomeration).

Recommendation: Switch to bidentate ligands or bulky monophosphines.

| Catalyst System | Suitability | Mechanism of Action |

| Pd(dppf)Cl2 | High (Workhorse) | The bidentate dppf ligand bites the Pd center tightly, preventing sulfur displacement. It creates a robust "pocket" that resists poisoning. |

| XPhos Pd G2 | Excellent (Elite) | The bulky biaryl phosphine (XPhos) creates a steric wall that physically blocks the thiophene sulfur from approaching the Pd center, while accelerating reductive elimination. |

| Pd(OAc)2 + SPhos | Good | Similar to XPhos; SPhos is specifically designed to handle heteroaryl couplings. |

| Pd(PPh3)4 | Poor | Ligands dissociate too readily; high risk of sulfur poisoning and Pd aggregation. |

Module 2: Reaction Conditions Matrix

User Question: My LCMS shows the bromide is consumed, but I see large amounts of protodeboronated coupling partner (Ar-H) instead of product. What is happening?

Technical Diagnosis: This is a "race condition." The activated bromide undergoes oxidative addition quickly. However, if the Transmetallation step is slow (due to weak base or sulfur interference), the boronic acid lingers in the basic solution and hydrolyzes (protodeboronation).

Solution: Accelerate Transmetallation.

Optimization Matrix

| Variable | Standard Condition | "Rescue" Condition (For Difficult Cases) | Why? |

| Base | Na2CO3 (aq) | K3PO4 (aq) or Cs2CO3 | Stronger bases (phosphate/cesium) generate the reactive boronate species faster, pushing transmetallation. |

| Solvent | Dioxane / Water (4:1) | n-Butanol or Toluene / Water | Dioxane is standard. Butanol helps solubilize polar intermediates. Toluene is better if protodeboronation is severe (reduces water concentration, though some water is required). |

| Temperature | 80°C | 100°C - 110°C | Higher temp overcomes the activation energy barrier imposed by sulfur coordination. |

| Additives | None | CuI (5 mol%) | Copper can scavenge free sulfur species or facilitate transmetallation (Liebeskind-Srogl effect). |

Module 3: Troubleshooting Decision Tree

User Question: How do I systematically debug a failed reaction?

Visual Guide: The following diagram outlines the logical flow for troubleshooting Suzuki couplings with sulfur-containing substrates.

Figure 1: Logical decision tree for diagnosing reaction failures based on LCMS/TLC data.

Module 4: The "Gold Standard" Protocol

This protocol is designed to minimize sulfur poisoning and maximize conversion for 3-(3-Bromobenzoyl)thiophene.

Reagents:

-

Substrate: 3-(3-Bromobenzoyl)thiophene (1.0 equiv)

-

Boronic Acid: R-B(OH)2 (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (3-5 mol%)

-

Base: K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid, and Base.

-

Solvent Addition: Add the 1,4-Dioxane/Water mixture.

-

Critical Step: Sparge the mixture with Nitrogen or Argon for 10-15 minutes. Oxygen promotes homocoupling and catalyst oxidation.[3]

-

-

Catalyst Addition: Add the Pd(dppf)Cl2 catalyst after degassing to minimize air exposure. Cap the vial immediately.

-

Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm).

-

Note: The biphasic nature requires high stirring rates for effective phase transfer.

-

-

Monitoring: Check by HPLC/LCMS at 2 hours. If conversion is <50%, add an additional 1 mol% catalyst.

-

Workup: Cool to RT. Filter through a pad of Celite (to remove Pd residues). Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Module 5: Mechanistic Insight (Why this works)

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory sulfur coordination pathway.

Figure 2: The Catalytic Cycle vs. Thiophene Inhibition. Note that using bulky ligands (dppf/XPhos) blocks the "Red" pathway.

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

BenchChem Technical Support. (2025). Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds. BenchChem Guides. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Oh-e, T., Miyaura, N., & Suzuki, A. (1993). Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates.[4][5][6][7] The Journal of Organic Chemistry, 58(8), 2201-2208. Link

Sources

Enhancing the regioselectivity of electrophilic substitution on thiophene rings

To: Research & Development Team From: Senior Application Scientist, Heterocycle Functionalization Unit Subject: Technical Guide: Enhancing Regioselectivity in Thiophene Electrophilic Substitution

Technical Support Center: Thiophene Regioselectivity

Status: Active Ticket ID: THIO-REGIO-001 Topic: Overcoming the C2-bias in Thiophene Functionalization

Executive Summary: The "Thiophene Challenge"

Thiophene presents a classic regioselectivity paradox in medicinal chemistry. The sulfur atom’s lone pair donates electron density into the ring, making it highly reactive toward electrophilic aromatic substitution (EAS). However, this activation is not uniform.

-

The Problem: The C2 (and C5) positions are significantly more reactive than C3 (and C4). The intermediate

-complex formed at C2 is stabilized by three resonance structures (including one with the positive charge on sulfur), whereas attack at C3 yields only two stabilizing structures. -

The Consequence: Direct EAS almost exclusively yields C2-substituted products. Accessing the C3-position—critical for many bioisosteres and optoelectronic materials—requires "tricking" the system.

This guide provides troubleshooting workflows for three common scenarios: accessing the elusive C3 position, controlling mono- vs. di-substitution, and utilizing steric control via C-H activation.

Troubleshooting Guide

Issue #1: "I need to functionalize C3, but reagents always attack C2."

Diagnosis: You are fighting thermodynamics and kinetics. To win, you must either physically block the preferred site or use a rearrangement strategy.

Solution A: The Blocking Group Strategy This is the most robust method for early-stage synthesis. We utilize a "dummy" group to occupy C2, force substitution at C5 (or C3/C4 if C5 is also blocked), and then remove the dummy group.

-

Recommended Blocking Group: Trimethylsilyl (TMS) or Triethylsilyl (TES).

-

Why: They are bulky (directing incoming electrophiles to the other

-position or

Workflow Diagram: The Blocking Strategy

Caption: Workflow for directing substitution using silyl blocking groups. The dashed path shows the route to C3 functionalization by blocking both

Protocol: C3-Bromination via Blocking

-

Double Blocking: Treat thiophene with 2.2 eq. n-BuLi (THF, 0°C) followed by 2.5 eq. TMSCl. Isolate 2,5-bis(TMS)thiophene.

-

Functionalization: React 2,5-bis(TMS)thiophene with

or NBS. The steric bulk and electronic activation direct the bromine to C3. -

Deprotection: Treat with TBAF (THF, rt) or dilute acid (HCl/MeOH) to remove the TMS groups, leaving 3-bromothiophene.

Solution B: The Halogen Dance (Base-Catalyzed Rearrangement) If you already have a halogen at C2 but want it at C3, do not discard the material. Use the "Halogen Dance" (HD).[1][2][3]

-

Mechanism: This is a thermodynamic equilibration.[3] A lithiated base (like LDA) deprotonates the ring. The resulting thienyllithium species attacks a halogen on a neighboring molecule, causing the halogen to "migrate" to the most thermodynamically stable position (often

to the sulfur or adjacent to another substituent). -

Critical Requirement: You must use a hindered base (LDA) at low temperature (-78°C) to favor deprotonation over nucleophilic attack.

Diagram: Halogen Dance Mechanism

Caption: The Halogen Dance rearranges a C2-halogen to C3, placing the lithium at the more acidic C2 position.

Protocol: Halogen Dance for 3-Bromothiophene

-

Setup: Flame-dry a flask and maintain an Argon atmosphere.

-

Reagents: Dissolve 2-bromothiophene (1 eq) in dry THF. Cool to -78°C.[4]

-

Initiation: Add LDA (1.1 eq) dropwise. Stir for 10-30 mins. The mixture now contains the kinetic lithio-species.

-

The Dance: Allow the solution to warm slightly (or stir longer at -78°C depending on substrate). The bromine migrates to C3, and the lithium moves to C2 (stabilized by sulfur).

-

Quench: Add MeOH (for H) or an electrophile (like DMF for formyl) to trap the C2-lithio species.

-

Result: 3-Bromothiophene (if quenched with H+).

-

Issue #2: "I'm getting a mixture of Mono- and Di-brominated products."

Diagnosis: Bromination of thiophene is extremely fast. Once the first bromine is added, the ring is deactivated slightly (-I effect), but the lone pair resonance (+M) still makes it reactive enough for a second attack.

Troubleshooting Checklist:

| Variable | Recommendation | Reason |

| Reagent | NBS (N-Bromosuccinimide) | Provides a low, controlled concentration of active bromine ( |

| Solvent | DMF or CHCl3/AcOH | Polar aprotic solvents (DMF) often enhance mono-selectivity by stabilizing the transition state. |

| Temperature | 0°C to -10°C | Lower temperature increases the kinetic differentiation between the starting material and the mono-brominated product. |

| Addition | Dropwise / Syringe Pump | Keep the concentration of electrophile low relative to the substrate. |

Expert Tip: If di-bromination persists, switch to the Blocking Strategy (Solution A above). Block one

Issue #3: "I need late-stage functionalization without metals like Lithium."

Diagnosis: Sensitive drug scaffolds cannot withstand

Solution: Iridium-Catalyzed C-H Borylation Unlike EAS (electronic control) or Lithiation (acidity control), Ir-catalyzed borylation is primarily controlled by sterics .

-

Rule of Thumb: The catalyst

with a ligand like dtbpy will borylate the most sterically accessible C-H bond. -

Application:

-

3-Substituted Thiophenes: Borylation typically occurs at C5 (the

-position distal to the substituent) because it is sterically open and electronically activated. -

2,5-Disubstituted Thiophenes: Borylation occurs at C3 (the only remaining spot).

-

Directing Effects: Unlike Pd-catalysis, Ir-borylation does not require a directing group, but it will avoid positions adjacent to bulky groups.

-

Comparison of Regiocontrol Methods:

| Method | Primary Control Factor | Typical Site on 3-Substituted Thiophene |

| EAS (e.g., Bromination) | Electronics (Resonance) | C2 (adjacent to S, crowded) |

| Lithiation (n-BuLi) | Acidity of C-H | C2 (Kinetic deprotonation) |

| Halogen Dance | Thermodynamics | C3 (Rearrangement) |

| Ir-Cat Borylation | Sterics | C5 (Distal, open) |

References

-

Regioselective Synthesis of C3 Alkylated Benzothiophenes. Source: National Institutes of Health (NIH) / PubMed. Context: Discusses the difficulty of C3 functionalization and novel directing-group-free methods.

-

Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope and Regioselectivity. Source: Journal of the American Chemical Society (ACS). Context: Defines the steric rules governing Ir-catalyzed borylation on thiophenes and other heterocycles.

-

Halogen Dance Rearrangement Mechanisms. Source: White Rose Research Online (University of Leeds). Context: Detailed DFT study and mechanistic pathways for the base-catalyzed halogen dance in thiophenes.

-

Deprotection of Silyl Ethers. Source: Gelest Technical Library. Context: Standard protocols for removing TMS/TES blocking groups using fluoride or acid.[5]

-

Regioselectivity of Arylation of 3-Substituted Thiophenes. Source: ResearchGate.[2][6] Context: Illustrates the use of blocking groups to force reaction at specific ring positions.[7]

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 4. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-(3-Bromobenzoyl)thiophene and Its Halogenated Analogs

Introduction: The Versatile Thiophene Scaffold in Drug Discovery

The thiophene ring system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutic agents.[1] Its structural resemblance to benzene, yet with distinct electronic properties conferred by the sulfur heteroatom, allows for a wide range of biological activities.[1] Thiophene and its derivatives are integral components of numerous pharmaceuticals, demonstrating anti-inflammatory, antimicrobial, anticancer, and neurological activities, among others.[2][3]

Within this broad class, 3-benzoylthiophenes have emerged as a particularly promising chemotype. These molecules can be conceptualized as rigid analogs of chalcones and are present in bioactive compounds like the selective estrogen receptor modulator, raloxifene.[4] The benzoyl moiety at the 3-position provides a critical point for structural modification, allowing for the fine-tuning of pharmacological properties. A key strategy in this optimization process is the introduction of halogen atoms to the benzoyl ring.

This guide provides an in-depth comparison of the biological activity of 3-(3-Bromobenzoyl)thiophene with its other halogenated analogs (fluoro, chloro, and iodo). We will explore how the nature of the halogen substituent at the meta-position of the benzoyl ring influences the compound's efficacy across different biological targets, supported by experimental data and mechanistic insights. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships (SAR) within this important class of compounds.

The Role of Halogenation in Modulating Biological Activity

The substitution of a hydrogen atom with a halogen on an aromatic ring can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. The specific effects depend on the halogen's size, electronegativity, and lipophilicity. In the context of 3-benzoylthiophenes, halogenation on the benzoyl ring can influence:

-

Binding Affinity: Halogens can form halogen bonds or engage in other non-covalent interactions with biological targets, potentially increasing binding affinity.

-

Lipophilicity: Increasing the halogen size (F < Cl < Br < I) generally increases lipophilicity, which can affect cell membrane permeability and target engagement.

-

Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life.

-

Conformational Preferences: The size and electronic nature of the halogen can influence the rotational freedom around the bond connecting the benzoyl and thiophene rings, locking the molecule into a more bioactive conformation.

The following sections will delve into specific biological activities and compare how substituting bromine with other halogens at the 3-position of the benzoyl ring impacts performance.

Comparative Analysis of Biological Activities

Antimicrobial and Antifungal Activity

While direct comparative studies on 3-(3-halobenzoyl)thiophenes are limited, valuable insights can be drawn from studies on the closely related 3-halobenzo[b]thiophenes. Research has consistently demonstrated that the nature of the halogen at the 3-position is a critical determinant of antimicrobial potency.[5]

A systematic investigation into 3-halobenzo[b]thiophene derivatives revealed that both 3-chloro and 3-bromo analogs are active against a range of Gram-positive bacteria and the fungus Candida albicans.[2][5] In stark contrast, the corresponding 3-iodo derivatives exhibited significantly reduced or no activity.[5] This suggests that while a certain degree of electronegativity and size is beneficial for activity, the larger size of iodine may introduce steric hindrance at the target site.

In some instances, the chloro-substituted compounds showed slightly better or comparable activity to their bromo counterparts.[5] However, in other cases, the bromo-substituted analogs were found to have equivalent or superior activity.[5]

Table 1: Qualitative Comparison of Antimicrobial Activity of Representative 3-Halobenzo[b]thiophene Derivatives

| Halogen at Position 3 | Gram-Positive Bacteria Activity | Candida albicans Activity |

| Chloro | Active | Active |

| Bromo | Active | Active |

| Iodo | Low to No Activity | Low to No Activity |

Note: This table represents a qualitative summary based on findings for 2-substituted 3-halobenzo[b]thiophenes, as direct comparative data for 3-(3-halobenzoyl)thiophenes is not available in the cited literature.[5]

This trend underscores the importance of the halogen's physicochemical properties. The superior performance of chloro and bromo analogs suggests an optimal balance of electronegativity, size, and polarizability for interaction with the microbial target.[6]

Anticancer and Cytotoxic Activity

For instance, studies on various substituted thiophene derivatives have shown that the introduction of specific substituents can lead to potent cytotoxic effects against a range of human cancer cell lines, including liver (HepG2), breast (MCF-7), and prostate (PC-3) cancer cells.[8][11] Often, the presence of electron-withdrawing groups on aryl rings attached to the thiophene core enhances anticancer activity. Given that halogens are electron-withdrawing, it is plausible that halogenated 3-benzoylthiophenes would exhibit significant cytotoxic potential.

A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives (a related heterocyclic system) found that compounds with electron-donating groups on an adjacent phenyl ring showed potent anticancer activity.[12] This highlights the complex nature of SAR, where the electronic effect of a substituent must be considered in the context of the entire molecule and its target.

The proposed mechanism for some anticancer thiophene derivatives involves the inhibition of critical cellular pathways. For example, certain benzo[b]thiophene derivatives have been shown to target the RhoA/ROCK pathway, which is involved in cell proliferation, migration, and invasion.[13]

Mechanistic Insights: Targeting the RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway is a key regulator of the actin cytoskeleton and is frequently dysregulated in cancer, promoting tumor growth and metastasis.[13] Small molecule inhibitors of this pathway are therefore of significant interest as potential anticancer therapeutics. Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as inhibitors of this pathway, leading to apoptosis and the inhibition of cancer cell proliferation and invasion.[13]

Caption: Inhibition of the RhoA/ROCK signaling pathway by a hypothetical 3-benzoylthiophene analog.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standard methodologies for assessing the biological activities discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

1. Cell Culture and Seeding: a. Culture human cancer cell lines (e.g., MCF-7, HepG2) in RPMI-1640 medium supplemented with 5% heat-inactivated fetal bovine serum (FBS), 2 mM glutamine, and antibiotics.[7] b. Maintain cells at 37°C in a humidified atmosphere with 5% CO2. c. Harvest exponentially growing cells and seed them into 96-well plates at a density of 1.5 x 10^5 cells/mL. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of the test compounds (e.g., 3-(3-bromobenzoyl)thiophene and its analogs) in dimethyl sulfoxide (DMSO). b. Create a series of dilutions of the test compounds in the culture medium. c. Remove the old medium from the 96-well plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO at a final concentration of ≤0.5%) and a positive control (e.g., Doxorubicin). d. Incubate the plates for 48 hours at 37°C.

3. MTT Assay and Absorbance Reading: a. After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. b. Incubate for an additional 4 hours. c. Carefully remove the medium and add 100 µL of acidified sodium dodecyl sulfate (SDS) solution to each well to dissolve the formazan crystals. d. Incubate for 14 hours. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[2]

1. Preparation of Inoculum: a. Grow the microbial strain (e.g., Staphylococcus aureus or Candida albicans) in an appropriate broth medium overnight. b. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compounds in DMSO. b. Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing the appropriate broth medium.

3. Inoculation and Incubation: a. Add the standardized microbial inoculum to each well of the microtiter plate. b. Include a positive control (microbe with no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 24 hours for bacteria or 48 hours for yeast.

4. Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Directions

The halogenation of the benzoyl ring in 3-benzoylthiophene scaffolds is a critical strategy for modulating biological activity. Based on available data from closely related structures, it is evident that chloro and bromo substitutions are often optimal for enhancing antimicrobial and antifungal properties, while iodo analogs tend to be less effective.[5] This suggests a delicate balance between halogen size, electronegativity, and the steric constraints of the biological target.

For anticancer applications, while the precise SAR for the 3-halobenzoyl series requires more direct investigation, the general importance of electron-withdrawing groups on aryl moieties in related scaffolds points to the potential of these compounds as cytotoxic agents.[13] The 3-(3-Bromobenzoyl)thiophene structure represents a potent starting point, and its comparison with other halogenated analogs reveals key principles of medicinal chemistry design.

Future research should focus on the systematic synthesis and parallel testing of a complete series of 3-(3-halobenzoyl)thiophenes (F, Cl, Br, I) against a broad panel of cancer cell lines and microbial strains. Such studies would provide definitive quantitative data (IC50 and MIC values) and allow for a more precise elucidation of the SAR. Furthermore, mechanistic studies to identify the specific molecular targets (e.g., kinases, tubulin, or specific receptors) for the most active compounds will be crucial for their further development as potential therapeutic agents.

References

- Benchchem. Comparative Biological Activity of 3-Halo-4-methylbenzo[b]thiophenes: A Review of Available Data. Benchchem.

- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH. 2021-12-28.

- Blicke, F. F. Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. 2008.

- Wikipedia. 25-NB. Wikipedia.

- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central - NIH.

- Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed.

- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. 2024-08-07.

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. 2024-09-11.

- Mishra, R. et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. 2011.

- Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed.

- Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. PubMed.

- Samir, E. et al. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. 2016.

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central.

- Synthesis and cytotoxicity of novel thiophene, pyran and pyridine derivatives. SciSpace. 2018.

- SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. 2016.

- synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. 2023.

- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity [pubmed.ncbi.nlm.nih.gov]

- 7. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the Purity Assessment of Synthesized 3-(3-Bromobenzoyl)thiophene by HPLC and GC-MS

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends to the key intermediates from which APIs are synthesized. 3-(3-Bromobenzoyl)thiophene, a vital building block in the synthesis of various pharmacologically active compounds, is no exception. The presence of impurities, even in minute quantities, can alter the toxicological and pharmacological profile of the final drug product. Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous characterization and control of impurities.[1][2]

This guide provides a comprehensive comparison of two powerful and widely adopted analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of assessing the purity of synthesized 3-(3-Bromobenzoyl)thiophene. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers and quality control professionals in selecting and implementing the most appropriate analytical strategy.

The Synthetic Landscape: Understanding Potential Impurities

3-(3-Bromobenzoyl)thiophene is typically synthesized via a Friedel-Crafts acylation reaction, where 3-bromothiophene is acylated using 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] While effective, this reaction is not without its complexities, which can give rise to a spectrum of process-related impurities. A robust analytical method must be capable of separating and detecting these potential contaminants.

Common Potential Impurities Include:

-

Starting Materials: Unreacted 3-bromothiophene and residual 3-bromobenzoyl chloride (or its hydrolyzed form, 3-bromobenzoic acid).

-

Isomeric Byproducts: Friedel-Crafts acylation on substituted thiophenes can sometimes lead to substitution at alternative positions on the thiophene ring, resulting in regioisomers that are structurally very similar to the desired product.

-

Poly-acylated Products: Although less common in acylation compared to alkylation, there is a possibility of multiple benzoyl groups being added to the thiophene ring.[3]

-

Byproducts from Side Reactions: Impurities arising from reactions with residual moisture or other reactive species in the reaction mixture.

-

Residual Solvents: Organic volatile compounds used during the synthesis and purification steps.[1]

The analytical challenge lies in developing methods with sufficient selectivity to resolve the main compound from these closely related structures and enough sensitivity to quantify them at trace levels.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the preeminent technique for purity determination in the pharmaceutical industry due to its high resolving power, versatility, and suitability for a wide range of compounds.[5][6] For a molecule like 3-(3-Bromobenzoyl)thiophene, which possesses a strong UV chromophore, HPLC with UV detection is an ideal choice.

Causality Behind the HPLC Method

The development of a robust HPLC method is a science of deliberate choices designed to achieve optimal separation.

-

Separation Mode (Reverse-Phase): Reverse-phase HPLC is selected because the analyte is a moderately polar organic molecule. The separation occurs on a non-polar stationary phase (like C18) with a polar mobile phase. Compounds elute based on their hydrophobicity; more polar impurities will elute earlier, while more non-polar impurities will be retained longer.

-

Column Chemistry (C18): An octadecylsilane (C18) column is the universal starting point for reverse-phase chromatography. Its long alkyl chains provide substantial hydrophobic interaction, which is effective for retaining and separating aromatic ketones.

-

Mobile Phase (Gradient Elution): A gradient elution, typically with acetonitrile and water, is crucial. It begins with a higher proportion of water to resolve early-eluting polar impurities and gradually increases the acetonitrile concentration to elute the main compound and any late-eluting, non-polar impurities within a reasonable timeframe, ensuring sharp peaks.

-

Detector (Diode Array Detector - DAD): A DAD is superior to a standard UV detector because it acquires a full UV-Vis spectrum at each point in the chromatogram. This capability is invaluable for peak purity analysis; if the spectra across a single peak are consistent, it provides strong evidence that the peak represents a single, pure compound.[7][8]

Experimental Workflow for HPLC Purity Analysis

The following diagram outlines the logical flow of the HPLC purity assessment process.

Caption: Workflow for HPLC-DAD Purity Assessment.

Detailed HPLC Protocol

-

Standard and Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Standard Preparation: Accurately weigh approximately 10 mg of 3-(3-Bromobenzoyl)thiophene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

-

Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a quaternary pump, autosampler, and Diode Array Detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water (HPLC Grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient Program:

Time (min) %A %B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD, monitor at 254 nm, acquire spectra from 200-400 nm.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

Evaluate the spectral purity of the main peak using the DAD software to ensure no co-eluting impurities are present.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile organic compounds.[1] For 3-(3-Bromobenzoyl)thiophene, which is thermally stable, GC-MS provides unparalleled confidence in structural confirmation and is highly effective for identifying unknown impurities and residual solvents.

Causality Behind the GC-MS Method

-

Principle of Separation: GC separates compounds based on their boiling points and interaction with the stationary phase. The relatively non-polar nature and volatility of the analyte make it well-suited for GC analysis.

-

Column Choice (DB-5ms or equivalent): A low-to-mid polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is chosen. This phase provides excellent separation for a wide range of aromatic compounds, including halogenated ones, based on differences in boiling points and aromatic interactions.

-

Temperature Programming: A programmed temperature ramp is essential. It starts at a lower temperature to separate volatile impurities (like residual solvents) and gradually increases to elute the higher-boiling main compound and any related impurities, ensuring good resolution and peak shape.

-

Detector (Mass Spectrometer): The mass spectrometer is the key to this technique's power. It bombards eluting compounds with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule. For 3-(3-Bromobenzoyl)thiophene, the presence of a bromine atom provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), making bromine-containing compounds easy to spot in a complex chromatogram.[9]

Experimental Workflow for GC-MS Impurity Identification

This diagram illustrates the steps involved in a typical GC-MS analysis for impurity profiling.

Caption: Workflow for GC-MS Impurity Identification.

Detailed GC-MS Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the synthesized 3-(3-Bromobenzoyl)thiophene into a GC vial.

-

Add 1.5 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) and vortex to dissolve.

-

-

GC-MS Conditions:

-

Instrument: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow of 1.2 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

MS Transfer Line Temp: 290 °C.

-

Ion Source Temp: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-550 m/z.

-

-

Data Analysis:

-

Examine the Total Ion Chromatogram (TIC) to identify all separated components.

-

Extract the mass spectrum for each peak of interest.

-

Confirm the identity of the main peak by matching its fragmentation pattern and molecular ion (with the characteristic bromine isotope signature) to known data.

-

Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST) and through manual interpretation of fragmentation patterns.

-

Comparative Analysis: HPLC vs. GC-MS

While both techniques are indispensable, they offer different strengths and are often used in a complementary fashion. The choice between them, or the decision to use both, depends on the specific analytical goal: routine QC testing versus in-depth characterization.

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Primary Application | Quantitative Purity Analysis and QC release testing. | Definitive Identification of impurities and structural elucidation. |

| Selectivity/Resolution | Excellent for resolving non-volatile, structurally similar isomers and byproducts.[5] | Excellent for resolving volatile and semi-volatile compounds based on boiling point. |

| Sensitivity | High sensitivity with UV detection (ng to pg range). | Very high sensitivity, especially in Selected Ion Monitoring (SIM) mode (pg to fg range). |

| Identification Power | Moderate. Retention time matching with a standard. DAD provides spectral confirmation.[8] | Superior. Mass spectrum provides a unique molecular fingerprint and structural information.[1] |

| Quantitation | Gold standard. Highly accurate and precise for purity calculations (Area %). | Can be quantitative, but typically requires specific calibration for each impurity. |

| Analyte Scope | Broad range of compounds, including non-volatile and thermally labile ones. | Limited to thermally stable and volatile/semi-volatile compounds. |

| Strengths for this Topic | - Accurate purity value for batch release. - Excellent for separating potential regioisomers. - Established method in pharmaceutical QC. | - Unambiguous identification of impurities. - Easily detects and identifies residual solvents. - Bromine isotope pattern gives high confidence. |

| Limitations | - Limited identification power for unknown peaks. - May not detect impurities that lack a UV chromophore. | - Not suitable for non-volatile impurities (e.g., salts, polymers). - Potential for thermal degradation of labile impurities in the hot injector. |

Conclusion: An Integrated Strategy for Comprehensive Purity Assessment

For the comprehensive purity assessment of synthesized 3-(3-Bromobenzoyl)thiophene, neither HPLC nor GC-MS alone tells the complete story. A dual-pronged approach is the most scientifically sound and regulatorily robust strategy.

-

HPLC with DAD should be employed as the primary method for routine quality control and batch release. Its precision and accuracy make it the definitive tool for generating the official purity value. The peak purity analysis from the DAD provides a crucial layer of self-validation for the primary peak.[8][10]

-

GC-MS serves as an essential complementary technique, particularly during process development, characterization of reference standards, and investigation of unknown peaks observed in the HPLC chromatogram. Its unparalleled identification power is critical for confirming the structure of the main compound and definitively identifying process-related impurities and residual solvents.

By leveraging the quantitative strength of HPLC and the qualitative certainty of GC-MS, researchers and drug development professionals can build a complete and trustworthy purity profile for 3-(3-Bromobenzoyl)thiophene, ensuring its quality, safety, and suitability for the synthesis of next-generation therapeutics.

References

- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents . National Institutes of Health (NIH). [Link]

-

(PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum . ResearchGate. [Link]

-

Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory . ACS Publications. [Link]

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts . TSI Journals. [Link]

-

Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective . LCGC International. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]